Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is a chemical compound known for its unique structure and reactivity. It is a derivative of isophthalic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is utilized in various fields, including organic synthesis and pharmaceutical research, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate typically involves the reaction of dimethyl isophthalate with a Boc-protected piperazine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The piperazine moiety can interact with various biological receptors, influencing their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)terephthalate
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate
- Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phthalate
Uniqueness
Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical properties compared to its analogs. The presence of the Boc-protected piperazine group further enhances its versatility in synthetic and biological applications .
Properties
Molecular Formula |
C20H28N2O6 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dimethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-8-6-21(7-9-22)13-14-10-15(17(23)26-4)12-16(11-14)18(24)27-5/h10-12H,6-9,13H2,1-5H3 |
InChI Key |
WAHOLJGZQCPLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.